Product packaging for Ethyl 5-formylfuran-2-carboxylate(Cat. No.:CAS No. 22551-91-3)

Ethyl 5-formylfuran-2-carboxylate

Cat. No.: B2371004
CAS No.: 22551-91-3
M. Wt: 168.148
InChI Key: FPNANULSSQHZSS-UHFFFAOYSA-N
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Description

Significance within the Landscape of Bio-based Furanic Compounds

The push towards a sustainable, circular economy has placed significant emphasis on utilizing biomass as a primary feedstock for chemical production. Furanic compounds, derived from the dehydration of C6 sugars like fructose (B13574) and glucose, are at the forefront of this green revolution. chemicalbook.comgoogle.com Central to this landscape is 5-hydroxymethylfurfural (B1680220) (HMF), a molecule often hailed as a bridge between biomass and a host of value-added chemicals due to its reactive hydroxyl and aldehyde functional groups. rsc.orgchemicalbook.com

Ethyl 5-formylfuran-2-carboxylate emerges as a significant second-generation derivative of HMF. The conversion of HMF into various downstream chemicals is a key strategy in biorefining. These transformations can target the aldehyde, the alcohol, or the furan (B31954) ring itself, leading to a diverse family of molecules including 2,5-furandicarboxylic acid (FDCA), 2,5-diformylfuran (DFF), and 5-hydroxymethyl-2-furoic acid (HMFA). scispace.comtue.nl EFFC takes its place in this family as a product of both oxidation and esterification, representing a strategic modification of HMF that preserves a reactive aldehyde for further functionalization while protecting the carboxyl group as an ethyl ester. Its synthesis is often linked to the production of 5-formylfuran-2-carboxylic acid (FFCA), a closely related and important furanic intermediate. semanticscholar.orgtue.nl

Position as a Key Intermediate in Sustainable Organic Synthesis

This compound primarily serves as a crucial building block or intermediate in multi-step synthetic pathways. Its dual functionality allows for selective reactions, making it a versatile tool for organic chemists aiming to construct complex molecular architectures from a renewable starting point.

The synthesis of EFFC is intrinsically linked to the catalytic upgrading of HMF. A common pathway involves the selective oxidation of the hydroxymethyl group of HMF to a carboxylic acid, forming FFCA, which is then esterified. tue.nlsemanticscholar.org Alternatively, pathways involving the direct conversion of HMF or its ethers are being explored. Research in this area is heavily focused on the development of efficient and selective catalysts that can operate under sustainable conditions. These include heterogeneous acid catalysts, biocatalytic systems, and innovative metal-free approaches. semanticscholar.orgresearchgate.netresearchgate.net For instance, metal-organic frameworks (MOFs) have been employed to catalyze the etherification and subsequent conversion of HMF in ethanol (B145695), yielding related ethylated furan derivatives. researchgate.net

The following table summarizes various catalytic approaches for the conversion of HMF into its valuable derivatives, including the precursors to EFFC, highlighting the diversity of methods being investigated to make these processes more efficient and sustainable.

Catalyst SystemReactantProduct(s)Key FindingsReference
Novozym 435 (Lipase)5-Hydroxymethylfurfural (HMF) & Levulinic AcidHMF LevulinateDemonstrated high conversion (>85%) in eco-friendly solvents like 2-MeTHF at temperatures below 40 °C. researchgate.net
MOF-based Polyoxometalate [Cu-BTC][HPM] (NENU-5)5-Hydroxymethylfurfural (HMF)5-ethoxymethylfurfural (EMF) and ethyl levulinate (EL)Achieved a 68.4% yield of EMF, showcasing the potential of MOFs as stable and reusable heterogeneous catalysts. researchgate.net
Alcohol Oxidase (AO) and Catalase (CAT)5-Hydroxymethylfurfural (HMF)2,5-diformylfuran (DFF)A multi-enzyme system that converted over 97% of HMF to DFF in 72 hours, offering a mild, biological route. scispace.com
NaOtBu/DMF with O₂5-Hydroxymethylfurfural (HMF)Furan-2,5-dicarboxylic acid (FDCA)A simple, metal-free system achieving an 80.85% yield of FDCA, also effective for converting HMF derivatives like FFCA. semanticscholar.org
Gold (Au) on HydroxyapatiteHMF-acetal (protected HMF)FFCA-acetalSelectively oxidized protected HMF in a concentrated solution (10 wt%) to the precursor of FFCA with 94% yield. tue.nltue.nl

Overview of Research Trajectories and Future Perspectives

The future of this compound is tied to the broader advancement of the bio-based chemical industry. Current research is intensely focused on optimizing its synthesis to be more economically viable and environmentally benign. Key research trajectories include:

Advanced Catalysis: The development of novel catalysts remains a primary goal. This involves designing materials that are not only highly selective and efficient but also robust, reusable, and free of precious metals. semanticscholar.org The use of biocatalysts, such as enzymes, is a particularly promising avenue, offering high specificity under mild reaction conditions. scispace.comresearchgate.net

Process Intensification: Researchers are working to overcome the challenges associated with using dilute solutions, which lead to high energy costs for solvent recycling. tue.nl Strategies such as using protective chemistry to prevent degradation in concentrated solutions are being developed to improve process efficiency. tue.nltue.nl

Expanding Chemical Space: While EFFC is an intermediate, its derivatives hold significant promise. The aldehyde group can be converted into amines, alcohols, or other functional groups, while the ester can be hydrolyzed or transamidated. This opens pathways to new monomers for bio-based polymers, fine chemicals, and potentially pharmacologically active compounds. For example, derivatives of the related 5-formyl-1,2,3-triazole-4-carboxylic acids are being explored for their synthetic utility. mdpi.com

Ultimately, this compound is a key player in the transition away from a fossil fuel-dependent chemical industry. As research continues to refine its production and explore its synthetic potential, EFFC and other furanic compounds will become increasingly integral to the manufacturing of sustainable materials and chemicals for a greener future. researchgate.netd-nb.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O4 B2371004 Ethyl 5-formylfuran-2-carboxylate CAS No. 22551-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-formylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNANULSSQHZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of Ethyl 5 Formylfuran 2 Carboxylate

Transformations of the Formyl (Aldehyde) Functional Group

The aldehyde group is a highly reactive site, susceptible to oxidation, reduction, and nucleophilic addition reactions. This reactivity allows for its conversion into other important functional groups such as carboxylic acids, alcohols, and acetals.

The formyl group of furan-2-carboxylates can be selectively oxidized to a carboxylic acid moiety, yielding furan-2,5-dicarboxylic acid (FDCA) derivatives. This transformation is significant as FDCA is a key bio-based monomer for producing polymers like polyethylene (B3416737) furanoate (PEF), a potential replacement for petroleum-derived PET. The oxidation typically proceeds by converting the aldehyde in 5-formylfuran-2-carboxylic acid (FFCA), the hydrolyzed analogue of the title compound, into a second carboxyl group.

Various catalytic systems have been developed for this oxidation. For instance, FFCA has been successfully converted to FDCA in high yields using both metal-free systems and noble metal catalysts. A metal-free system employing sodium tert-butoxide (NaOtBu) in dimethylformamide (DMF) with an oxygen source can achieve an 87.94% yield of FDCA from FFCA nih.govsemanticscholar.org. Similarly, gold nanoparticles supported on hydroxyapatite (Au/HAP) have been shown to effectively catalyze the oxidation of concentrated FFCA solutions (up to 20 wt%) to FDCA with yields as high as 96% tue.nl.

Table 1: Catalytic Systems for the Oxidation of the Formyl Group in FFCA to FDCA
CatalystSubstrateSolventOxidantTemperatureTimeYield (%)Reference
NaOtBu5-Formylfuran-2-carboxylic acid (FFCA)DMFO₂45 °C6 h87.94 nih.govsemanticscholar.org
Au/HAP5-Formylfuran-2-carboxylic acid (FFCA)H₂OO₂140 °C5 h96 tue.nl

The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) or further to a methyl group, while preserving the ethyl ester functionality. The reduction to Ethyl 5-(hydroxymethyl)furan-2-carboxylate provides a di-functional building block with both alcohol and ester groups. Further reduction to Ethyl 5-methylfuran-2-carboxylate yields a monofunctional ester.

Standard reducing agents like sodium borohydride (NaBH₄) are commonly used for the chemoselective reduction of aldehydes in the presence of esters. This method is expected to efficiently convert Ethyl 5-formylfuran-2-carboxylate to Ethyl 5-(hydroxymethyl)furan-2-carboxylate under mild conditions. Catalytic hydrogenation is another established method for this transformation. For instance, the reduction of the closely related 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF) is well-documented, utilizing catalysts such as Ru/Co₃O₄ and Cu-Al₂O₃ frontiersin.org.

The complete reduction of the formyl group to a methyl group is a more challenging transformation that typically requires harsher conditions, such as those used in Wolff-Kishner or Clemmensen reductions, or specific catalytic hydrodeoxygenation processes.

Table 2: Expected Products from the Reduction of the Formyl Group
Target ProductFunctional Group TransformationTypical Reagents/Conditions
Ethyl 5-(hydroxymethyl)furan-2-carboxylate-CHO → -CH₂OHNaBH₄, LiAlH₄, Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni)
Ethyl 5-methylfuran-2-carboxylate-CHO → -CH₃Wolff-Kishner (H₂NNH₂, KOH), Clemmensen (Zn(Hg), HCl), Catalytic Hydrodeoxygenation

The formyl group readily undergoes nucleophilic addition reactions to form various derivatives. These reactions are often used to protect the aldehyde during transformations at other parts of the molecule or to introduce new functionalities.

Acetal Formation: The reaction of the formyl group with alcohols or diols under acidic conditions yields acetals. This is a common strategy to protect the aldehyde from oxidation or reduction researchgate.net. For instance, reacting this compound with 1,3-propanediol in the presence of an acid catalyst would yield the corresponding cyclic acetal. This protection strategy is crucial in the multi-step synthesis of FDCA from HMF, as it prevents unwanted side reactions of the highly reactive aldehyde tue.nltue.nl.

Oxime Formation: Aldehydes react with hydroxylamine (NH₂OH) or its salts to form oximes. This reaction converts the carbonyl group into a C=N-OH functionality. The formation of oximes from furan-2-carboxaldehydes is a standard derivatization procedure researchgate.netorientjchem.org.

Table 3: Common Derivatives of the Formyl Functional Group
Derivative TypeReagentResulting Functional GroupPurpose/Application
AcetalAlcohol/Diol (e.g., 1,3-propanediol), Acid Catalyst-CH(OR)₂Protection of the aldehyde group researchgate.nettue.nl
OximeHydroxylamine (NH₂OH)-CH=NOHSynthesis of amides, nitriles; analytical derivatization researchgate.netorientjchem.org
Imine (Schiff Base)Primary Amine (R-NH₂)-CH=NRSynthesis of secondary amines (via reduction)
HydrazoneHydrazine (H₂NNH₂) or derivatives-CH=N-NHRIntermediate in Wolff-Kishner reduction

Reactions Involving the Ethyl Ester Moiety

The ethyl ester group at the 2-position is less reactive than the formyl group but can undergo characteristic reactions such as hydrolysis and transesterification, allowing for modification of the carboxyl functionality.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-formylfuran-2-carboxylic acid (FFCA), under either acidic or basic conditions. FFCA is a key intermediate in the production of FDCA from HMF nih.govnih.govfishersci.com.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in water with a strong acid catalyst (e.g., H₂SO₄ or HCl). The equilibrium is driven towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving treatment of the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol. This reaction allows for the synthesis of a library of different alkyl 5-formylfuran-2-carboxylates. The reaction can be catalyzed by either acids or bases masterorganicchemistry.com.

To favor the formation of the new ester, the alcohol reactant is typically used in large excess, often serving as the solvent masterorganicchemistry.com. For example, reacting this compound with methanol under acidic or basic conditions would yield Mthis compound. This method is versatile for producing various esters, such as butyl or isoamyl esters, which have been explored as bio-based plasticizers for polymers like PVC nih.govacs.org.

Table 4: Catalysts and Conditions for Transesterification
Catalyst TypeExamplesGeneral Conditions
Acid CatalystsH₂SO₄, HCl, p-Toluenesulfonic acidHeating in excess of the desired alcohol masterorganicchemistry.com.
Base CatalystsNaOCH₃, NaOEt, K₂CO₃Reaction with the corresponding alkoxide, often in the parent alcohol as solvent masterorganicchemistry.com.

Electrophilic and Nucleophilic Substitution Reactions on the Furan (B31954) Ring

The furan ring in this compound is susceptible to both electrophilic and nucleophilic attack, although the presence of the electron-withdrawing formyl and carboxylate groups significantly influences the regioselectivity and feasibility of these reactions.

Electrophilic Substitution Reactions:

The furan ring is inherently electron-rich and thus readily undergoes electrophilic aromatic substitution. However, the deactivating nature of the aldehyde and ester substituents directs incoming electrophiles to the C3 and C4 positions of the furan ring. The C5 position is already substituted, and the C2 position is occupied by the ester group.

One notable example of an electrophilic substitution reaction is the Vilsmeier-Haack reaction , which introduces a formyl group onto an aromatic ring. While this compound already possesses a formyl group, related furan-2-carboxylates can undergo this reaction. For instance, the Vilsmeier-Haack reaction on ethyl furan-2-carboxylate would likely yield this compound. The reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.comchemistrysteps.com The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile that attacks the electron-rich furan ring. wikipedia.org

While specific examples of other classical electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions directly on this compound are not extensively documented in readily available literature, the general principles of electrophilic substitution on substituted furans can be applied. The reaction conditions would need to be carefully controlled to overcome the deactivating effect of the existing substituents and to avoid side reactions.

Interactive Data Table: Electrophilic Substitution on Furan Derivatives

Reaction TypeReagent/CatalystExpected Product on Furan-2-carboxylateReference
Vilsmeier-HaackDMF, POCl₃This compound wikipedia.orgijpcbs.com
HalogenationBr₂, AlCl₃Ethyl 4-bromo-5-formylfuran-2-carboxylate(Predicted)
NitrationHNO₃, H₂SO₄Ethyl 4-nitro-5-formylfuran-2-carboxylate(Predicted)

Nucleophilic Substitution Reactions:

Nucleophilic aromatic substitution (SNAr) on the furan ring of this compound is less common as the ring itself is electron-rich. However, the presence of a good leaving group at one of the ring positions can facilitate such reactions. For instance, if a halogen atom were present at the C5 position (e.g., in ethyl 5-chlorofuran-2-carboxylate), it could potentially be displaced by a strong nucleophile.

Research on related furan derivatives provides insights into potential nucleophilic substitution pathways. For example, studies on 3,4-dihalo-5-hydroxy-2(5H)-furanones demonstrate their susceptibility to nucleophilic attack by various nucleophiles, including mercaptans and amines. nih.gov These reactions can proceed via substitution at different positions on the furanone ring depending on the reaction conditions. nih.gov

Furthermore, the concept of concerted nucleophilic aromatic substitutions has been explored, challenging the traditional stepwise addition-elimination mechanism. nih.gov This suggests that under certain conditions, the displacement of a leaving group on a furan ring by a nucleophile could occur in a single, concerted step. nih.gov

Detailed research findings specifically on the nucleophilic substitution reactions of this compound are limited. However, the general principles of SNAr reactions on heterocyclic systems suggest that the introduction of a suitable leaving group on the furan ring would be a prerequisite for such transformations.

Reaction Mechanism Investigations for Key Transformations

Understanding the reaction mechanisms of key transformations involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. While specific mechanistic studies on this exact molecule are not abundant, investigations into related furan derivatives and their reactions provide valuable insights.

Mechanism of Electrophilic Substitution (Vilsmeier-Haack Reaction):

The Vilsmeier-Haack reaction is a well-studied electrophilic aromatic substitution, and its mechanism provides a framework for understanding how an electrophile is introduced onto the furan ring. The reaction proceeds through the following key steps:

Formation of the Vilsmeier Reagent: A substituted amide, such as DMF, reacts with phosphorus oxychloride to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.orgijpcbs.com

Electrophilic Attack: The electron-rich furan ring of a furan-2-carboxylate acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This attack disrupts the aromaticity of the furan ring and forms a cationic intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation: A weak base, typically the solvent or the displaced chloride ion, removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the furan ring.

Hydrolysis: The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final formylated product. wikipedia.org

Mechanism of Transformations Involving the Aldehyde and Ester Groups:

While not direct substitutions on the furan ring, reactions of the aldehyde and ester groups are key transformations of this compound. For instance, the oxidation of the formyl group to a carboxylic acid is a common reaction. Mechanistic studies on the oxidation of the closely related 5-hydroxymethylfurfural (HMF) to 5-formylfuran-2-carboxylic acid (FFCA) and subsequently to furan-2,5-dicarboxylic acid (FDCA) have been conducted. These studies often involve catalytic systems and propose mechanisms involving the formation of intermediate species and the role of the catalyst in activating the reactants.

Computational studies, such as those using Density Functional Theory (DFT), can also provide valuable insights into the reactivity and reaction mechanisms of furan derivatives. dergipark.org.tr These studies can help predict the most likely sites for electrophilic or nucleophilic attack and elucidate the transition states and energy profiles of various reaction pathways. dergipark.org.tr

Applications of Ethyl 5 Formylfuran 2 Carboxylate in Advanced Chemical Disciplines

Role as a Versatile Synthetic Building Block in Organic Chemistry

The unique molecular architecture of ethyl 5-formylfuran-2-carboxylate, with its distinct aldehyde and ester functionalities, allows chemists to perform selective and sequential reactions. This makes it an excellent starting material or intermediate for constructing more complex molecular frameworks. The aldehyde group is susceptible to oxidation, reduction, and condensation reactions, while the ester group can be hydrolyzed or transesterified, providing multiple pathways for molecular elaboration.

One of the most significant applications of this compound is its role as a precursor to Furan-2,5-dicarboxylic acid (FDCA). FDCA is recognized by the US Department of Energy as one of the top 12 bio-based platform chemicals and is a critical monomer for producing renewable polymers. endotherm-lsm.comrsc.org The conversion process from this compound typically involves two main steps:

Hydrolysis: The ethyl ester group is first hydrolyzed under acidic or basic conditions to yield 5-formylfuran-2-carboxylic acid (FFCA). chemimpex.com

Oxidation: The formyl group of FFCA is then oxidized to a second carboxylic acid group, completing the synthesis of FDCA. researchgate.net

This oxidation step is crucial, and various catalytic systems have been developed to achieve high yields and selectivity under relatively mild conditions. pharmint.net For instance, research has demonstrated the effective use of gold-based heterogeneous catalysts for this transformation. researchgate.nettue.nl

Catalyst SystemBase/AdditiveTemperatureOxygen PressureFFCA ConversionFDCA YieldReference
Au/HAP (Hydroxyapatite)Na₂CO₃140 °C0.5 MPa100%96% researchgate.net
Au/CeO₂Na₂CO₃140 °CNot SpecifiedHigh>90% tue.nl
Mn₃Fe₇ Mixed OxideNa₂CO₃140 °C30 bar83.0%37.7% researchgate.net
This table summarizes selected research findings on the catalytic oxidation of FFCA to FDCA, a key step in utilizing this compound as a precursor.

The dual functionality of this compound makes it an ideal building block for synthesizing more complex heterocyclic compounds. chemimpex.com The aldehyde and ester groups can be independently modified to build intricate molecular architectures that are often found in pharmaceuticals and specialty chemicals. For example, the formyl group can undergo condensation reactions with various nucleophiles to form new carbon-carbon or carbon-nitrogen bonds, leading to the creation of fused ring systems or highly substituted furan (B31954) derivatives. This reactivity is essential in drug discovery and the development of novel materials. chemimpex.com

Contribution to the Development of Bio-based Polymers and Advanced Materials

The primary contribution of this compound to materials science is through its conversion to FDCA. FDCA is a bio-based aromatic dicarboxylic acid that serves as a sustainable replacement for petroleum-derived terephthalic acid (TPA), a major component of plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.orgchemicalbook.com

By polymerizing FDCA with diols such as ethylene (B1197577) glycol, a new class of bio-based polyesters, known as polyalkylene furanoates, can be produced. The most prominent member of this family is poly(ethylene 2,5-furandicarboxylate) (PEF). rsc.org PEF is considered a promising "green" alternative to PET for applications such as beverage bottles and packaging films due to its superior properties. chemicalbook.com Compared to PET, PEF exhibits enhanced gas barrier properties (for oxygen, carbon dioxide, and water), better thermal stability, and is derived from renewable resources. chemicalbook.com The development of efficient synthetic routes from platform chemicals like this compound is therefore critical for the industrial production of these advanced, sustainable materials. chemimpex.com

Utilization in the Synthesis of Pharmaceutical Intermediates

The furan-carboxylate scaffold is a common structural motif in many biologically active compounds. 5-Formylfuran-2-carboxylic acid (FFCA), the direct hydrolysis product of the ethyl ester, is considered a valuable building block for creating novel drug candidates, particularly in the development of anti-inflammatory and anti-cancer agents. chemimpex.com It is commercially listed as an active pharmaceutical ingredient and intermediate. endotherm-lsm.com

Furthermore, FDCA, the oxidation product, has shown potential in medical applications. Its diethyl ester has been noted to have anesthetic properties, and FDCA itself has been investigated for its chelating ability with certain metal ions, suggesting applications in medicine, such as for the removal of kidney stones and in the synthesis of materials for artificial vein transplantation. chemicalbook.com While specific drugs directly synthesized from this compound are not extensively documented, its role as a precursor to these medically relevant furan derivatives is well-established.

Applications in Agrochemical Compound Development

The versatile chemistry of furan derivatives also extends to the agrochemical sector. 5-Formylfuran-2-carboxylic acid is recognized as a building block in the development of agrochemicals. chemimpex.com The broader class of furoate esters, to which this compound belongs, is used in the production of some pesticides. wikipedia.org Moreover, FDCA, which can be synthesized from the title compound, is essential in preparing certain fungicides. chemicalbook.com The furan core provides a stable and modifiable scaffold for designing new active ingredients for crop protection, highlighting another important industrial application for this class of compounds.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Ethyl 5-formylfuran-2-carboxylate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), a detailed map of the molecule's connectivity and chemical environment can be constructed.

In ¹H NMR spectroscopy of this compound, specific signals corresponding to each unique proton in the molecule are expected. The spectrum would feature distinct resonances for the aldehydic proton, the two protons on the furan (B31954) ring, and the protons of the ethyl ester group.

The aldehydic proton (CHO) is expected to appear as a singlet at the most downfield position, typically in the range of δ 9.5-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The two protons on the furan ring are not chemically equivalent and would appear as two doublets, a result of coupling to each other. Based on data from analogous furan compounds, their chemical shifts are anticipated around δ 7.2-7.5 ppm. The ethyl group protons will present as a quartet and a triplet. The quartet, corresponding to the methylene (B1212753) protons (-OCH₂CH₃), is expected around δ 4.4 ppm, influenced by the adjacent oxygen atom. The triplet, corresponding to the terminal methyl protons (-OCH₂CH₃), would appear further upfield, typically around δ 1.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde H (CHO)9.5 - 10.0Singlet (s)
Furan H (C4-H)7.4 - 7.5Doublet (d)
Furan H (C3-H)7.2 - 7.3Doublet (d)
Ethyl -CH₂-~4.4Quartet (q)
Ethyl -CH₃~1.4Triplet (t)

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. For this compound, eight distinct signals are expected. The two carbonyl carbons (ester and aldehyde) are the most deshielded, appearing far downfield. The aldehyde carbonyl carbon is typically found around δ 177-181 ppm, while the ester carbonyl carbon appears at a slightly more shielded position, around δ 158-160 ppm.

The four carbons of the furan ring would have signals in the aromatic region of the spectrum (δ 110-160 ppm). The carbon atoms attached to the oxygen and the electron-withdrawing substituent groups (C2 and C5) are expected at the lower field end of this range, while the other two furan carbons (C3 and C4) would be further upfield. The ethyl group carbons would be the most shielded; the methylene carbon (-OCH₂) is expected around δ 62 ppm, and the methyl carbon (-CH₃) would appear furthest upfield, around δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde C=O177 - 181
Ester C=O158 - 160
Furan C2~158
Furan C5~153
Furan C4~124
Furan C3~119
Ethyl -CH₂-~62
Ethyl -CH₃~14

To confirm the assignments from 1D NMR spectra, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlations between coupled protons, for instance, confirming the coupling between the two furan ring protons and between the methylene and methyl protons of the ethyl group. An HSQC spectrum correlates each proton with its directly attached carbon, providing definitive C-H assignments and confirming the connectivity of the molecular framework.

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the vibrational frequencies of its key functional groups.

Two distinct carbonyl (C=O) stretching vibrations are a hallmark of this compound. The ester carbonyl stretch is expected in the region of 1720-1740 cm⁻¹, while the aldehyde carbonyl stretch, influenced by conjugation with the furan ring, typically appears at a slightly lower wavenumber, around 1680-1700 cm⁻¹. The spectrum would also display characteristic C-O stretching bands for the ester and the furan ring ether linkage, typically in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations from the furan ring are expected around 1580 cm⁻¹ and 1470 cm⁻¹. Additionally, C-H stretching vibrations for the aldehyde, furan ring, and the ethyl group's alkyl chain would be observed just above and below 3000 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aldehyde C-HStretch2820-2850 and 2720-2750
Alkyl C-HStretch2850-2960
Ester C=OStretch1720-1740
Aldehyde C=OStretch1680-1700
Furan Ring C=CStretch~1580, ~1470
Furan Ring C-O-CStretch1020-1250

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of this compound. The compound has a monoisotopic mass of 168.04225 Da. rsc.org In high-resolution mass spectrometry (HRMS), this precise mass measurement can confirm the elemental composition of C₈H₈O₄.

In typical mass spectra, a molecular ion peak (M⁺) would be observed at m/z 168. rsc.org More commonly, using soft ionization techniques like electrospray ionization (ESI), pseudomolecular ions are detected. Predicted values for these include the protonated molecule [M+H]⁺ at m/z 169.04953 and the sodium adduct [M+Na]⁺ at m/z 191.03147. rsc.org Analysis of the fragmentation pattern can further corroborate the structure, with expected losses corresponding to the ethyl group (-29 Da) or the ethoxy group (-45 Da).

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/z (Predicted)
[M+H]⁺169.04953
[M+Na]⁺191.03147
[M+K]⁺207.00541
[M-H]⁻167.03497

Data sourced from PubChemLite. rsc.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for performing quantitative analysis. Due to the presence of the conjugated furan system, the compound is UV-active, making UV detection a suitable choice.

A typical method would employ a reversed-phase C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (such as water with a small amount of acid like formic or phosphoric acid to ensure sharp peaks) and an organic solvent like acetonitrile (B52724) or methanol. For instance, methods used to analyze related compounds like 5-(hydroxymethyl)furfural (HMF) and its oxidation products often use a mobile phase of acetonitrile and an ammonium (B1175870) formate (B1220265) or sulfuric acid buffer. nist.govbldpharm.com Under optimized conditions—including mobile phase composition, flow rate (e.g., 0.5-1.0 mL/min), and column temperature—a sharp, symmetrical peak for this compound would be obtained. The area under this peak is directly proportional to its concentration, allowing for accurate quantification. Purity is assessed by detecting the presence of any other peaks in the chromatogram, which would correspond to impurities. The method can be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity. nist.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

As of the current literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, to illustrate the utility of this technique for furan-based compounds, the crystallographic data for a structurally related molecule, Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, can be examined. mdpi.com The molecular structure of this compound was determined by single-crystal X-ray diffraction analysis, revealing a monoclinic crystal system with the space group Cc. mdpi.com The study highlighted various intermolecular interactions, including π-interactions, which are crucial for the stability of the crystal lattice. mdpi.com

Should single crystals of this compound be obtained, a similar X-ray diffraction analysis would yield a comprehensive set of crystallographic parameters. These parameters would be deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), for public access.

Illustrative Crystallographic Data for a Related Furan Derivative

ParameterValue
Compound Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
Crystal System Monoclinic
Space Group Cc
a (Å) 23.7940(11)
b (Å) 5.3470(3)
c (Å) 8.9367(5)
β (°) 96.216(4)
Volume (ų) 1130.30(10)
Temperature (K) 200
CCDC No. 2130866

This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography. mdpi.com

Complementary Analytical Techniques in Catalytic Process Monitoring

The synthesis of this compound, typically via the esterification of 5-formylfuran-2-carboxylic acid (FFCA) or the direct oxidative esterification of HMF, requires careful monitoring to optimize reaction conditions and maximize yield and purity. A suite of complementary analytical techniques is employed for this purpose, providing real-time or near real-time information on the reaction progress.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative technique used to monitor the progress of a chemical reaction. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., FFCA) and the formation of the product. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the appearance of a new spot corresponding to the product and the disappearance of the reactant spots can be visualized, often under UV light. This allows for a quick assessment of whether the reaction is complete. For instance, in the synthesis of a related triazole derivative, TLC was used to confirm the consumption of all starting materials. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound and for monitoring its formation.

¹H NMR: Can be used to follow the disappearance of the carboxylic acid proton of FFCA and the appearance of the characteristic ethyl group signals (a quartet and a triplet) of the ester product. The chemical shifts of the furan ring protons would also be expected to shift upon esterification.

¹³C NMR: Provides detailed information about the carbon skeleton of the molecule. The conversion of the carboxylic acid to the ethyl ester would be clearly indicated by the appearance of signals for the ethyl group carbons and a shift in the carbonyl carbon resonance. For example, in the characterization of a similar compound, the appearance of the characteristic aldehyde carbon signal at 180.7 ppm was a key indicator of successful synthesis. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for monitoring the composition of the reaction mixture. By using a suitable stationary phase (e.g., C18) and mobile phase, the reactants, intermediates, products, and any byproducts can be separated and quantified. This allows for the determination of the reaction yield and purity of the product at any given time. Kinetic studies of related furan dicarboxylic acid production have been performed using HPLC to monitor the concentrations of the various species over time.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or after appropriate derivatization, GC-MS can be used to separate and identify the components of the reaction mixture. The gas chromatograph separates the compounds, and the mass spectrometer provides information about their molecular weight and fragmentation patterns, allowing for their unequivocal identification.

In-situ Spectroscopic Techniques: Advanced process monitoring can involve the use of in-situ spectroscopic probes, such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. An ATR-FTIR probe inserted directly into the reaction vessel can continuously monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C-O stretches of the ester, providing real-time kinetic data without the need for sampling.

By employing these complementary analytical techniques, a comprehensive understanding of the catalytic synthesis of this compound can be achieved, facilitating process optimization and ensuring the production of a high-purity final product.

Sustainability and Environmental Considerations in the Production and Use of Ethyl 5 Formylfuran 2 Carboxylate

Resource Efficiency and Renewable Feedstock Utilization

The cornerstone of the sustainable production of Ethyl 5-formylfuran-2-carboxylate lies in its origin from renewable biomass. The primary precursor, 5-hydroxymethylfurfural (B1680220) (HMF), is a versatile platform chemical derived from the dehydration of C6 sugars, such as fructose (B13574) and glucose, which are abundant in lignocellulosic biomass. nih.gov This biomass can be sourced from agricultural residues, forestry waste, and dedicated energy crops, offering a renewable alternative to fossil feedstocks. researchgate.net

Development of Eco-Friendly Synthetic Pathways

The synthesis of this compound from HMF typically involves two main steps: the oxidation of HMF to 5-formylfuran-2-carboxylic acid (FFCA) and the subsequent esterification of FFCA with ethanol (B145695). The development of eco-friendly pathways for both steps is paramount.

For the oxidation of HMF to FFCA, traditional methods often rely on stoichiometric oxidants and harsh reaction conditions. Greener alternatives focus on catalytic aerobic oxidation using molecular oxygen or air as the oxidant and water as a benign solvent. tue.nl Enzymatic conversions are also being explored as an environmentally friendly route. researchgate.net

The esterification of FFCA to its ethyl ester is another critical step where green chemistry principles can be applied. Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. nih.gov To enhance the sustainability of this process, research has focused on replacing corrosive mineral acids with solid acid catalysts, which are more easily separated and recycled. Furthermore, catalyst-free methods, such as using supercritical CO2 as a catalyst and solvent, are being investigated to minimize waste and environmental impact. google.comgoogle.com

Catalytic System Design for Enhanced Selectivity and Reduced Waste

The design of highly selective and reusable catalysts is a key strategy for reducing waste in the production of this compound. In the oxidation of HMF, the challenge lies in selectively oxidizing the hydroxymethyl group to a carboxyl group while preserving the formyl group.

Gold-based catalysts supported on various metal oxides have shown high selectivity for the oxidation of HMF to FFCA. tue.nltue.nl For instance, a hydroxyapatite-supported gold catalyst can selectively oxidize a protected form of HMF to the corresponding FFCA precursor in high yield. tue.nl Non-precious metal catalysts, such as mixed metal oxides of manganese and iron, are also being developed as a more cost-effective and sustainable alternative. researchgate.netepa.gov

For the esterification of FFCA, the design of robust solid acid catalysts that can operate under mild conditions is crucial. These catalysts should exhibit high activity and stability, allowing for efficient conversion of FFCA to the desired ethyl ester with minimal energy input and waste generation.

Table 1: Performance of Various Catalytic Systems in the Oxidation of HMF to FFCA

Catalyst Oxidant Solvent Temperature (°C) HMF Conversion (%) FFCA Yield (%) Reference
Au/Hydroxyapatite O₂ Water 100 >99 94 (as acetal) tue.nl
Mn₃Fe₇ O₂ Water 140 83.0 37.7 researchgate.netepa.gov
Mo-V-O tert-Butyl hydroperoxide - - 98.2 94.5 (selectivity) researchgate.net
NiOₓ - Neutral electrolyte - Low Low researchgate.net

Byproduct Formation, Minimization, and Valorization Strategies

Strategies to minimize humin formation include optimizing reaction conditions and using advanced solvent systems. Once formed, the valorization of humins is a critical aspect of a sustainable biorefinery. Humins can be used as a source for other valuable chemicals, as a component in biofuels, or as a precursor for carbon materials.

In the subsequent oxidation and esterification steps, other byproducts can be formed. For example, over-oxidation of FFCA can lead to the formation of furan-2,5-dicarboxylic acid (FDCA) or even CO2. nih.gov The esterification reaction of FFCA with ethanol will produce water as a stoichiometric byproduct. The selective design of catalysts and optimization of reaction conditions are crucial to minimize the formation of these undesired products.

Process Intensification and Energy Efficiency in Manufacturing

Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. In the context of this compound production, several process intensification strategies can be employed to enhance energy efficiency and reduce capital costs.

The use of continuous flow reactors, such as microreactors or packed bed reactors, can offer significant advantages over traditional batch processes. mdpi.com Continuous processes allow for better control over reaction parameters, leading to higher yields and selectivities, and can be more easily integrated into a larger biorefinery concept. tue.nl

Reactive distillation, where the esterification reaction and the separation of the ester product occur simultaneously in a single unit, is another promising process intensification technique. researchgate.net This can overcome equilibrium limitations of the Fischer esterification and lead to higher conversions and reduced energy consumption for separation.

Lifecycle Assessment Considerations for Industrial Production

Key factors to consider in the LCA of this compound include:

Greenhouse Gas Emissions: The carbon footprint of the entire production chain, including emissions from agriculture, transportation, and chemical processing. The use of renewable biomass can potentially lead to a lower carbon footprint compared to fossil-based chemicals.

Water Usage: The water footprint associated with biomass cultivation and industrial processes.

Land Use: The impact of biomass cultivation on land use change and biodiversity.

Ecotoxicity: The potential environmental and health impacts of the chemicals used and produced throughout the lifecycle. Studies on various furanic compounds have shown that many exhibit low ecotoxicity. rsc.org

While a specific LCA for this compound is not yet widely available, assessments of related bio-based polymers like polyethylene (B3416737) furanoate (PEF) provide valuable insights into the potential environmental benefits and challenges. nih.gov These studies highlight the importance of efficient and sustainable manufacturing processes to realize the full environmental advantages of bio-based chemicals.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 5-formylfuran-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including formylation and esterification of furan precursors. For example, enzymatic oxidation of 5-(hydroxymethyl)furfural (HMF) via oxidoreductases (e.g., EC 1.1.3.47) can yield 5-formylfuran-2-carboxylate intermediates, which are subsequently esterified with ethanol under acid catalysis . Optimization includes using continuous flow reactors to enhance yield and purity, as demonstrated in analogous furan carboxylate syntheses . Catalysts like Lewis acids (e.g., ZnCl₂) or enzymatic systems improve regioselectivity and reduce by-products .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., formyl and ethyl ester groups) and confirm regiochemistry.
  • X-ray Crystallography : Resolves spatial arrangement, bond lengths, and angles, critical for verifying furan ring conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₈H₈O₄) and fragmentation patterns.
  • FT-IR : Detects functional groups (C=O stretch at ~1700 cm⁻¹ for ester and formyl groups) .

Q. What are the stability considerations for this compound under varying pH conditions?

  • Methodological Answer : The compound is stable in neutral to mildly acidic conditions but undergoes hydrolysis in strongly basic environments. For storage, use anhydrous solvents (e.g., THF or DCM) and inert atmospheres to prevent formyl group oxidation. Degradation studies via HPLC or TLC can monitor stability over time .

Advanced Research Questions

Q. How does enzymatic oxidation influence the reactivity of this compound in biorenewable chemistry?

  • Methodological Answer : Oxidoreductases (e.g., HMF oxidases) catalyze the conversion of HMF derivatives to 5-formylfuran-2-carboxylate, which spontaneously hydrates to 5-(dihydroxymethyl)furan-2-carboxylate. This pathway is critical for producing furan-based platform chemicals. Kinetic studies using stopped-flow spectrophotometry or oxygen-sensitive electrodes quantify enzyme activity and substrate specificity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from impurities or stereochemical variations. Strategies include:

  • Reproducibility Checks : Re-synthesize compounds using validated protocols (e.g., column chromatography for purity >98%) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the ethyl ester with methyl) to isolate bioactive motifs .
  • Computational Modeling : Dock derivatives into target proteins (e.g., bacterial enzymes) using molecular dynamics to predict binding modes .

Q. How can this compound be functionalized for use in multicomponent reactions (MCRs)?

  • Methodological Answer : The formyl group enables participation in MCRs like Ugi or Passerini reactions. For example:

  • Ugi Reaction : React with amines, isocyanides, and carboxylic acids to generate peptidomimetics.
  • Knoevenagel Condensation : Couple with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives.
    Monitor reactions via LC-MS and optimize using design of experiments (DoE) to balance reactivity and steric effects .

Q. What analytical methods quantify trace impurities in this compound synthesized via green chemistry routes?

  • Methodological Answer :

  • HPLC-DAD/UV : Detect and quantify residual solvents (e.g., ethanol) or by-products (e.g., unreacted HMF).
  • GC-MS : Analyze volatile impurities with detection limits <0.1%.
  • ICP-OES : Screen for metal catalysts (e.g., Zn, Fe) in ppm ranges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.